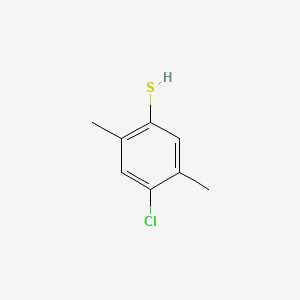

4-Chloro-2,5-dimethylbenzenethiol

Description

Contextualization within Organosulfur Chemistry and Substituted Aromatic Systems

4-Chloro-2,5-dimethylbenzenethiol, with the chemical formula C₈H₉ClS, is an organosulfur compound belonging to the thiophenol family. nih.gov Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to various fields, including medicinal and agricultural chemistry. taylorandfrancis.com Thiophenols, the simplest aromatic thiols, are structural analogs of phenols where the oxygen atom of the hydroxyl group is replaced by a sulfur atom. wikipedia.org This substitution imparts distinct chemical properties, such as greater acidity compared to their phenol (B47542) counterparts. wikipedia.org

The chemical behavior of this compound is significantly influenced by the substituents on its aromatic ring. The benzene (B151609) ring is adorned with a thiol (-SH) group, a chlorine atom, and two methyl groups. The interplay of the electronic and steric effects of these substituents dictates the compound's reactivity and physical properties. The thiol group is a key functional group, known for its nucleophilicity and ability to form bonds with metals. guidechem.com

The chlorine atom acts as an electron-withdrawing group through induction, while the methyl groups are electron-donating. These substituent effects can influence the acidity of the thiol proton and the reactivity of the aromatic ring in electrophilic substitution reactions. asianpubs.orgresearchgate.net The position of these substituents is also crucial. For instance, the para-position of the chlorine atom relative to the thiol group and the ortho and meta positions of the methyl groups create a specific regioisomer with unique characteristics. The study of such substituted aromatic systems is fundamental to understanding structure-activity relationships in various chemical applications. mdpi.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉ClS |

| Molecular Weight | 172.68 g/mol |

| CAS Number | 59962-29-7 |

| Appearance | Data not available |

| XLogP3 | 3.4 |

Source: PubChem CID 108862 nih.gov

Historical Perspectives on Thiophenol Derivatives in Chemical Research

The study of thiophenols and their derivatives has a rich history, with early research focusing on their synthesis and fundamental reactivity. A significant milestone in the synthesis of thiophenols was the development of methods for converting phenols, which are often more readily available, into their thio-analogs. One notable historical method is the Newman-Kwart rearrangement, first reported in the mid-20th century, which involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the thiophenol. acs.org This and other synthetic routes opened the door for the exploration of a wide range of substituted thiophenols.

Historically, research on thiophenol derivatives was driven by the need for new building blocks in organic synthesis. Their utility as intermediates in the production of dyes, pesticides, and pharmaceuticals spurred further investigation into their chemical transformations. The unique properties of the thiol group, including its odor and its ability to interact with metals, also led to its study in various contexts, from flavor chemistry to coordination chemistry. While specific historical research singling out this compound is not extensively documented in readily available literature, the foundational work on substituted thiophenols laid the groundwork for the eventual synthesis and potential application of this specific molecule.

Contemporary Relevance and Research Trajectories for this compound

In the contemporary chemical landscape, this compound and its derivatives are of interest primarily as intermediates in the synthesis of more complex molecules. While extensive research focusing solely on this compound is limited, its structural motifs appear in patents related to the synthesis of biologically active compounds.

For instance, a recent patent describes the synthesis of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives. mdpi.com These compounds, derived from a structure closely related to this compound, have shown pro-apoptotic activity against cancer cells, highlighting a potential application in medicinal chemistry. mdpi.com The research demonstrated that the specific substitution pattern on the benzene ring was crucial for the observed biological activity. mdpi.com

Furthermore, the general class of substituted thiophenols continues to be a subject of investigation in materials science. Thiophenols are known to self-assemble on metal surfaces, such as gold, to form self-assembled monolayers (SAMs). mdpi.com The properties of these SAMs are highly dependent on the substituents on the aromatic ring. While there is no specific research detailing the use of this compound in this context, the principles suggest its potential utility in modifying surface properties for applications in sensors, electronics, and nanotechnology.

The future research trajectories for this compound are likely to be in its application as a specialized building block for the synthesis of high-value chemicals, including pharmaceuticals and agrochemicals. Its specific substitution pattern may be leveraged to achieve desired stereochemistry or to fine-tune the electronic properties of a target molecule. Further exploration of its role in the synthesis of novel materials and its potential biological activities will likely depend on the evolving needs of the chemical and life sciences industries.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,5-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYSHGUXHULIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208679 | |

| Record name | 4-Chloro-2,5-dimethylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59962-29-7 | |

| Record name | 4-Chloro-2,5-dimethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59962-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,5-dimethylbenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059962297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2,5-dimethylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,5-dimethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for 4 Chloro 2,5 Dimethylbenzenethiol

Classical Synthetic Routes to 4-Chloro-2,5-dimethylbenzenethiol

Traditional synthetic methods provide foundational pathways to substituted aryl thiols. These routes often rely on well-established reaction mechanisms such as nucleophilic aromatic substitution and electrophilic halogenation of suitable precursors.

Nucleophilic Substitution Strategies for Thiol Group Introduction

One of the primary classical methods for introducing a thiol group onto an aromatic ring is through nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This strategy is viable when the aromatic ring is "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org For the synthesis of this compound, a logical precursor would be 1,4-dichloro-2,5-dimethylbenzene. biosynth.commatrix-fine-chemicals.comnist.govnih.gov

The mechanism involves the attack of a sulfur-based nucleophile, such as a hydrosulfide (B80085) salt (e.g., NaSH), at the carbon atom bearing a chloro substituent. libretexts.orgyoutube.com The presence of a second chlorine atom on the ring, while not a strong activating group like a nitro group, can still facilitate the reaction under specific conditions, such as the use of a high-boiling point polar aprotic solvent and elevated temperatures. The reaction proceeds through an addition-elimination mechanism where the nucleophile adds to the ring to form a resonance-stabilized carbanion, followed by the elimination of a chloride ion to restore aromaticity. libretexts.orglibretexts.org

A potential challenge in this approach is the lack of strong activating groups, which may necessitate harsh reaction conditions. Furthermore, there is a possibility of a competing reaction where the nucleophile attacks the second chlorine atom, leading to the formation of byproducts.

| Reactant | Reagent | Solvent | Conditions | Product |

| 1,4-Dichloro-2,5-dimethylbenzene | Sodium hydrosulfide (NaSH) | N-Methyl-2-pyrrolidone (NMP) | Elevated temperature | This compound |

| 1,4-Dichloro-2,5-dimethylbenzene | Sodium sulfide (B99878) (Na₂S) | Dimethylformamide (DMF) | Elevated temperature | This compound |

Table 1: Representative Nucleophilic Substitution Strategies.

Regioselective Halogenation and Alkylation Approaches for Aryl Thiol Precursors

An alternative classical route involves the direct halogenation of a pre-existing aryl thiol. In this case, the synthesis would commence with 2,5-dimethylbenzenethiol (B1294982). sigmaaldrich.com The introduction of the chlorine atom at the C4 position would be achieved through an electrophilic aromatic substitution reaction. The thiol and methyl groups are ortho-, para-directing groups. Given that the positions ortho to the thiol group (C6) and ortho to the C5-methyl group (C4 and C6) are activated, careful control of the reaction conditions is necessary to achieve the desired regioselectivity for the C4 position.

The mechanism for electrophilic halogenation involves the generation of an active electrophile, typically from elemental chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. youtube.comyoutube.com This electrophile is then attacked by the electron-rich aromatic ring to form a sigma complex (or arenium ion), which subsequently loses a proton to restore aromaticity and yield the chlorinated product. youtube.com The choice of chlorinating agent and reaction conditions is critical to prevent over-halogenation and oxidation of the thiol group, which is sensitive to oxidizing agents.

| Reactant | Reagent | Catalyst | Objective |

| 2,5-Dimethylbenzenethiol | Sulfuryl chloride (SO₂Cl₂) | None (often used for selective chlorination) | Regioselective chlorination at C4 |

| 2,5-Dimethylbenzenethiol | N-Chlorosuccinimide (NCS) | Acid catalyst | Regioselective chlorination at C4 |

| 2,5-Dimethylbenzenethiol | Chlorine (Cl₂) | Iron(III) chloride (FeCl₃) | Regioselective chlorination at C4 |

Table 2: Reagents for Regioselective Halogenation.

Modern and Sustainable Synthetic Approaches for this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, sustainable, and versatile methods. These include transition-metal-catalyzed reactions and the application of green chemistry and flow chemistry principles.

Transition-Metal-Catalyzed Thiolation Reactions

Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-sulfur bonds. researchgate.netorganic-chemistry.org For the synthesis of this compound, this would typically involve the coupling of an aryl halide, such as 1,4-dichloro-2,5-dimethylbenzene, with a sulfur source. Catalysts based on copper and palladium are most commonly employed. organic-chemistry.orgorganic-chemistry.org

Copper-catalyzed methods, often referred to as Ullmann-type couplings, can effectively couple aryl halides with thiols or even elemental sulfur. organic-chemistry.org For instance, a CuI-catalyzed reaction between an aryl iodide and sulfur powder, followed by in-situ reduction, can produce aryl thiols with broad functional group tolerance. organic-chemistry.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination adapted for thiolation, offer another efficient route, often utilizing specialized phosphine (B1218219) ligands to facilitate the catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. These methods often proceed under milder conditions than their classical counterparts and exhibit high functional group tolerance. organic-chemistry.org

| Catalyst System | Sulfur Source | Aryl Halide Precursor | General Conditions |

| CuI / Ligand (e.g., 1,10-phenanthroline) | Thiol or elemental sulfur | 1-Iodo-4-chloro-2,5-dimethylbenzene | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat organic-chemistry.org |

| Pd(OAc)₂ / Ligand (e.g., Xantphos) | Thiol or thiol surrogate | 1-Bromo-4-chloro-2,5-dimethylbenzene | Base (e.g., NaOtBu), Solvent (e.g., Toluene), Heat |

Table 3: Examples of Transition-Metal-Catalyzed Thiolation Systems.

Green Chemistry Principles Applied to the Synthesis of Substituted Benzenethiols

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Applied to the synthesis of substituted benzenethiols, this involves several strategies. One approach is the use of water as a solvent, which is environmentally benign. researchgate.net For instance, copper-catalyzed C-S coupling reactions have been successfully performed in water, avoiding the need for volatile organic solvents. researchgate.net

Another principle is the use of safer, more sustainable reagents. This includes replacing hazardous halogenating agents with greener alternatives or developing metal-free catalytic systems to avoid issues of metal toxicity and contamination. acs.org Photocatalytic methods using visible light as a renewable energy source also align with green chemistry principles and have been developed for creating C-S bonds. acs.org Optimizing atom economy, where a maximum proportion of reactant atoms are incorporated into the final product, is a key goal.

Flow Chemistry Applications in the Preparation of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of fine chemicals, including substituted benzenethiols. rsc.orgresearchgate.net This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, such as electrophilic halogenations. rsc.orgdp.tech

By using microreactors, flow systems provide superior heat and mass transfer compared to batch reactors. rsc.org This allows for precise control over reaction temperature, preventing the formation of hotspots that can lead to side reactions or decomposition, a critical consideration when halogenating a sensitive substrate like a thiophenol. The small reactor volumes and contained nature of flow systems also significantly enhance safety when working with toxic and corrosive reagents like elemental halogens. researchgate.net Furthermore, flow chemistry enables straightforward scaling and automation, which can lead to more efficient and reproducible manufacturing processes. dp.tech

Mechanistic Elucidation of Key Synthetic Transformations Involving this compound Precursors

The synthesis of this compound is not a trivial process and typically proceeds through key intermediates, primarily 4-chloro-2,5-dimethylbenzenesulfonyl chloride. The elucidation of the mechanisms governing the formation of this precursor and its subsequent conversion to the final product is crucial for optimizing the synthetic route.

Reaction Pathway Analysis of Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur bond in the synthesis of this compound is typically achieved through a two-step process: sulfonation of a suitable aromatic precursor followed by reduction of the resulting sulfonyl derivative.

A plausible and widely utilized method for introducing the sulfur functionality onto the benzene (B151609) ring is through electrophilic aromatic substitution, specifically sulfonation. The starting material for this process would be 1-chloro-2,5-dimethylbenzene. The reaction with a sulfonating agent, such as chlorosulfonic acid (ClSO₃H), leads to the formation of 4-chloro-2,5-dimethylbenzenesulfonyl chloride. pageplace.de

The mechanism of this electrophilic aromatic substitution is initiated by the generation of the electrophile, which in the case of chlorosulfonic acid is sulfur trioxide (SO₃) or a related electrophilic species. The reaction proceeds as follows:

Generation of the Electrophile: Chlorosulfonic acid is a strong acid and can auto-protolyze or react with another molecule to generate the highly electrophilic sulfur trioxide.

Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-2,5-dimethylbenzene attacks the sulfur trioxide. The directing effects of the substituents on the ring are crucial for determining the position of sulfonation. The two methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The combined effect of these substituents directs the incoming sulfonyl group to the position para to the chlorine and ortho to one of the methyl groups, resulting in the desired 4-chloro-2,5-dimethylbenzenesulfonyl chloride.

Aromatization: A base, which can be a chloride ion or another molecule of chlorosulfonic acid, abstracts a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the final sulfonyl chloride product.

The subsequent step is the reduction of the 4-chloro-2,5-dimethylbenzenesulfonyl chloride to this compound. A common and effective method for this transformation is the use of zinc dust in an acidic medium, such as sulfuric acid. orgsyn.orggoogle.com The mechanism for this reduction is complex and is believed to involve the following key steps:

Initial Reduction: The sulfonyl chloride is first reduced by zinc metal to a zinc sulfinate salt.

Further Reduction: The sulfinate intermediate is then further reduced by zinc in the presence of acid to the corresponding thiol. This process involves multiple electron and proton transfers.

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | 1-Chloro-2,5-dimethylbenzene | Chlorosulfonic Acid (ClSO₃H) | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | Electrophilic Aromatic Sulfonation |

| 2 | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | Zinc (Zn), Sulfuric Acid (H₂SO₄) | This compound | Reduction |

Kinetic and Thermodynamic Control in Functional Group Introduction

The regioselectivity of the sulfonation of 1-chloro-2,5-dimethylbenzene is a critical aspect that can be understood by considering the principles of kinetic and thermodynamic control. Aromatic sulfonation is a reversible reaction, which allows for the possibility of isolating either the kinetic or the thermodynamic product by carefully controlling the reaction conditions. stackexchange.com

In the sulfonation of substituted benzenes, the initial product distribution is often governed by the rate of reaction at different positions (kinetic control), while at higher temperatures or longer reaction times, the product distribution may shift towards the most stable isomer (thermodynamic control). stackexchange.comthecatalyst.org

For 1-chloro-2,5-dimethylbenzene, the directing effects of the substituents play a important role:

Methyl groups (-CH₃): These are activating, electron-donating groups and are ortho-, para-directing.

Chloro group (-Cl): This is a deactivating, electron-withdrawing group (by induction) but is also ortho-, para-directing (due to resonance).

The sulfonation is expected to occur at the positions activated by the methyl groups and directed by the chloro group. The position C4 (para to the chloro group and ortho to the C5-methyl group) is sterically accessible and electronically favored by both the methyl groups and the chloro group's resonance effect. The formation of 4-chloro-2,5-dimethylbenzenesulfonyl chloride is therefore the anticipated major product under both kinetic and thermodynamic control, as it represents the most stable isomer due to the favorable placement of the substituents.

The following table summarizes the expected directing effects of the substituents in 1-chloro-2,5-dimethylbenzene for electrophilic aromatic substitution:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -CH₃ | C2 | Activating | Ortho, Para |

| -CH₃ | C5 | Activating | Ortho, Para |

| -Cl | C1 | Deactivating | Ortho, Para |

The reduction of the sulfonyl chloride to the thiol is generally a thermodynamically favorable process and is not typically subject to the same kinetic versus thermodynamic product distribution issues as the sulfonation step. The reaction is driven to completion by the strong reducing power of the zinc/acid system. orgsyn.org

Stereochemical Considerations in Precursor Synthesis

The synthesis of this compound and its immediate precursors, 1-chloro-2,5-dimethylbenzene and 4-chloro-2,5-dimethylbenzenesulfonyl chloride, does not involve the formation of any chiral centers. Both the starting materials and the intermediates are achiral molecules. Therefore, stereochemical considerations, such as the formation of enantiomers or diastereomers, are not a factor in the synthetic pathway described. The planarity of the benzene ring and the free rotation around the single bonds connected to the substituents preclude the existence of stereoisomers in this specific case.

Reactivity and Reaction Mechanisms of 4 Chloro 2,5 Dimethylbenzenethiol

Nucleophilic Reactivity of the Thiol Group in 4-Chloro-2,5-dimethylbenzenethiol

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons and can be readily deprotonated to form a thiolate anion. This makes it a potent nucleophile, capable of participating in a variety of reactions. Thiols are generally more acidic than their alcohol counterparts, leading to the easy formation of the highly nucleophilic thiolate. cdnsciencepub.com

Alkylation, Arylation, and Acylation Reactions of the Thiol Group

Alkylation: The thiol group of this compound readily undergoes S-alkylation reactions with alkyl halides or other alkylating agents to form thioethers (sulfides). The reaction typically proceeds via an SN2 mechanism where the nucleophilic sulfur attacks the electrophilic carbon of the alkylating agent. For instance, in the synthesis of certain biologically active pyrazolone (B3327878) derivatives, this compound is alkylated to form a thioether intermediate. thieme-connect.com

Arylation: The synthesis of diaryl sulfides from this compound can be achieved through several methods, including transition-metal-catalyzed cross-coupling reactions. nih.gov Palladium or copper catalysts are commonly employed to facilitate the coupling of the thiol with aryl halides. organic-chemistry.org These reactions are crucial for the construction of complex aromatic structures. Visible-light photoredox catalysis has also emerged as a mild and efficient method for the arylation of thiols with aryl halides, including aryl chlorides. nih.gov

Acylation: Acylation of this compound with acyl chlorides or anhydrides yields thioesters. This reaction is a fundamental transformation in organic synthesis. Acid catalysts, such as trifluoroacetic acid (TFA), can facilitate the reaction between a carboxylic acid and a thiol to form a thioester under mild conditions. researchgate.net The formation of the C-S bond in thioesters is a key step in the synthesis of various organic molecules.

| Reaction Type | Reagent | Product Type | Catalyst/Conditions |

| Alkylation | Alkyl Halide | Thioether | Base (e.g., K₂CO₃) |

| Arylation | Aryl Halide | Diaryl Sulfide (B99878) | Pd or Cu catalyst |

| Acylation | Acyl Chloride/Anhydride | Thioester | Base or Acid catalyst |

Addition Reactions to Unsaturated Systems (e.g., Michael Additions, Thiol-Ene Chemistry)

Michael Additions: As a soft nucleophile, the thiolate derived from this compound can participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. rsc.orgmdpi.com This reaction involves the 1,4-addition of the thiol to an activated alkene, such as an enone, leading to the formation of a new carbon-sulfur bond. These reactions can be catalyzed by bases or, in some cases, proceed under catalyst-free conditions in suitable solvents like ionic liquids. rsc.org The thia-Michael reaction is a highly efficient and atom-economical method for C-S bond formation. mdpi.com

Thiol-Ene Chemistry: The thiol-ene reaction is a powerful and versatile click chemistry reaction that involves the addition of a thiol across a double bond (ene). wikipedia.orgusm.edu This reaction can proceed via two main mechanisms: a free-radical addition or a nucleophile-catalyzed Michael addition. The radical-mediated process is often initiated by light or a radical initiator and results in the anti-Markovnikov addition of the thiol to the alkene. wikipedia.org This reaction is known for its high yields, stereoselectivity, and rapid reaction rates. wikipedia.orgnih.gov The thiol-ene reaction has found widespread applications in materials science and organic synthesis for the efficient formation of thioethers. usm.eduresearchgate.net

| Addition Reaction | Substrate | Mechanism | Key Features |

| Michael Addition | α,β-Unsaturated Carbonyls | Base-catalyzed conjugate addition | Forms β-thio-carbonyl compounds |

| Thiol-Ene Reaction | Alkenes (Enes) | Radical or Nucleophile-catalyzed | High efficiency, "click" reaction |

Formation of Thioethers, Sulfenyl Halides, and Disulfides

Thioethers: As previously discussed in the alkylation and arylation section (3.1.1), thioethers are readily formed from this compound. These reactions are fundamental to synthetic organic chemistry.

Sulfenyl Halides: Thiols can be converted to sulfenyl halides, typically sulfenyl chlorides, by reaction with a suitable halogenating agent. acs.org For example, the reaction of a thiol with N-chlorosuccinimide (NCS) in an inert solvent like dichloromethane (B109758) can generate the corresponding sulfenyl chloride. acs.org These sulfenyl chlorides are reactive intermediates that can be used in subsequent reactions, such as the synthesis of unsymmetrical diaryl sulfides by reaction with organozinc reagents. acs.org Sulfuryl chloride (SO₂Cl₂) can also be used as a chlorinating agent. organic-chemistry.org

Disulfides: Mild oxidation of this compound leads to the formation of the corresponding disulfide, bis(4-chloro-2,5-dimethylphenyl) disulfide. This oxidative coupling is a common reaction for thiols and can be achieved using a variety of oxidizing agents, such as iodine in the presence of a base, or even air under certain conditions. The disulfide bond is a key structural motif in many biologically active molecules. The formation of symmetrical disulfides can also be achieved from aryl halides using a sulfur transfer agent. nih.gov

Electrophilic Aromatic Substitution Reactions of this compound

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is directed by the combined electronic effects of the substituents already present on the ring: the thiol (-SH) group, the two methyl (-CH₃) groups, and the chlorine (-Cl) atom.

The thiol and methyl groups are activating, ortho-, para-directing groups, while the chlorine atom is a deactivating, yet also ortho-, para-directing group. masterorganicchemistry.comwikipedia.org The directing influence of these groups on an incoming electrophile is a result of their ability to donate or withdraw electron density from the aromatic ring through inductive and resonance effects. wikipedia.orgyoutube.com The interplay of these effects determines the position of substitution.

Directed Ortho-Metalation and Directed Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a new substituent at the ortho position.

The thiol group itself can act as a directing group for ortho-lithiation after deprotonation to the thiolate. acs.orgresearchgate.net This allows for the specific introduction of substituents at the position adjacent to the sulfur atom. This strategy provides a route to ortho-substituted thiophenols that can be difficult to access through classical electrophilic aromatic substitution. thieme-connect.comnih.gov

Regiochemical Control in Halogenation, Nitration, and Sulfonation

The positions for electrophilic attack on the aromatic ring of this compound are the two vacant carbons. The activating, ortho-, para-directing methyl and thiol groups will strongly favor substitution at these positions. The deactivating, but still ortho-, para-directing chloro group will also direct to these positions. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the activating groups.

Halogenation: The halogenation of benzene derivatives is typically carried out in the presence of a Lewis acid catalyst. libretexts.org For this compound, the strong activating effects of the methyl and thiol groups will direct the incoming halogen to the available positions on the ring.

Nitration: Nitration is typically performed with a mixture of nitric acid and sulfuric acid. youtube.com The regioselectivity is governed by the directing effects of the existing substituents. In a related compound, 1-chloro-2,3-dimethylbenzene, nitration leads to a mixture of products, with substitution occurring at the positions activated by the methyl groups. cdnsciencepub.com For this compound, nitration would be expected to occur at the positions most activated by the combined effect of the methyl and thiol groups.

Sulfonation: Sulfonation is usually carried out with fuming sulfuric acid. Similar to halogenation and nitration, the position of sulfonation will be determined by the directing effects of the substituents on the ring.

| Electrophilic Substitution | Reagents | Expected Product Position | Influencing Factors |

| Halogenation | X₂ / Lewis Acid | Ortho/Para to -CH₃ & -SH | Activating effect of methyl and thiol groups. |

| Nitration | HNO₃ / H₂SO₄ | Ortho/Para to -CH₃ & -SH | Strong directing effect of activating groups. |

| Sulfonation | Fuming H₂SO₄ | Ortho/Para to -CH₃ & -SH | Steric hindrance may influence product distribution. |

Radical Reactions and Reductive Transformations Involving this compound

The presence of a thiol group and a carbon-chlorine bond on the aromatic ring of this compound allows for a diverse range of radical and reductive reactions. These transformations are pivotal for the derivatization of this molecule and for understanding its chemical behavior in various environments.

Recent advancements in photoredox catalysis have opened up new avenues for the formation of carbon-sulfur bonds and other transformations involving thiols. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of analogous aromatic thiols in photoredox-mediated reactions. These reactions typically involve the generation of a highly reactive thiyl radical intermediate through an electron transfer process.

Under visible light irradiation, a photosensitizer, often a ruthenium or iridium complex, absorbs a photon and enters an excited state. This excited state can then be quenched by an electron donor or acceptor. In the context of thiol chemistry, the thiol can act as a reductive quencher. The photoexcited catalyst oxidizes the thiol to a thiol radical cation, which then deprotonates to form a thiyl radical. This thiyl radical is a key intermediate that can participate in various subsequent reactions, such as addition to unsaturated bonds or cross-coupling reactions. youtube.com

A notable application of this principle is the nickel/photoredox dual-catalyzed cross-coupling of thiols with aryl halides. rsc.orgnih.gov In such systems, a photoredox catalyst generates the thiyl radical, which then enters a nickel-based catalytic cycle. This methodology allows for the formation of C-S bonds under mild conditions. It is anticipated that this compound could participate in similar transformations, coupling with various aryl halides to form diaryl sulfides. The general mechanism for such a reaction is depicted below:

Table 1: Key Steps in Photoredox-Mediated C-S Cross-Coupling

| Step | Description |

| 1. Photoexcitation | The photoredox catalyst (e.g., [Ir(ppy)₃]) absorbs visible light and is excited to a higher energy state. |

| 2. Reductive Quenching | The excited photocatalyst is reduced by the thiol (ArSH), generating a thiyl radical (ArS•) and the reduced form of the photocatalyst. |

| 3. Oxidative Addition | A low-valent nickel complex (e.g., Ni(0)) undergoes oxidative addition with an aryl halide (Ar'X). |

| 4. Radical Capture | The thiyl radical (ArS•) is trapped by the Ni(II) intermediate. |

| 5. Reductive Elimination | The resulting Ni(III) species undergoes reductive elimination to form the diaryl sulfide product (Ar-S-Ar') and regenerate the Ni(I) catalyst. |

| 6. Catalyst Regeneration | The Ni(I) species is reduced by the reduced photocatalyst to regenerate the active Ni(0) catalyst and the ground state of the photocatalyst. |

Furthermore, visible-light-promoted C-S cross-coupling reactions can also proceed without a transition metal catalyst, relying on the formation of an electron-donor-acceptor (EDA) complex between the thiolate anion and an electron-poor aryl halide. nih.gov Given the electron-rich nature of the 4-chloro-2,5-dimethylbenzenethiolate anion, it is plausible that it could form such complexes and undergo similar catalyst-free C-S bond-forming reactions.

The selective removal of the chlorine atom from the aromatic ring of this compound represents a significant reductive transformation. This process, known as hydrodechlorination, can be achieved using various catalytic systems, with palladium-based catalysts being particularly effective for aryl chlorides. rsc.orgresearchgate.net These reactions are valuable for synthesizing the corresponding 2,5-dimethylbenzenethiol (B1294982) and for the detoxification of chlorinated aromatic compounds.

The catalytic hydrodehalogenation of aryl chlorides typically involves a palladium catalyst, often supported on carbon (Pd/C), and a hydrogen source. The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like formic acid, sodium hypophosphite, or isopropanol. rsc.orgorganic-chemistry.org The reaction mechanism generally involves the oxidative addition of the aryl chloride to a low-valent palladium species, followed by reaction with the hydride source and subsequent reductive elimination of the dehalogenated arene.

The reactivity of the C-Cl bond in this compound is influenced by the electronic effects of the methyl and thiol substituents. The electron-donating nature of the two methyl groups and the thiol group can affect the rate of oxidative addition to the palladium center. Studies on substituted chlorobenzenes have shown that electron-releasing groups can increase the reaction rate in some catalytic systems. researchgate.net

Table 2: Typical Catalytic Systems for Hydrodechlorination of Aryl Chlorides

| Catalyst | Hydride Source | Solvent | Temperature (°C) | Reference |

| Pd/C | H₂ | Methanol | 25-80 | rsc.org |

| Pd(OAc)₂/dppf | HCOOH/Et₃N | DMF | 80-110 | researchgate.net |

| Pd(OAc)₂/PCy₃ | i-PrOH/KOH | Toluene | 80 | organic-chemistry.org |

| Pd/Al₂O₃ | NaBH₄ | Water | 25 | rsc.org |

The selective dehalogenation of the C-Cl bond without affecting the S-H bond is a key challenge. The choice of catalyst and reaction conditions is crucial to achieve this selectivity, as some reducing agents could potentially reduce the thiol group or lead to side reactions.

Oxidation Chemistry of this compound

The sulfur atom in the thiol group of this compound is susceptible to oxidation, leading to a range of sulfur-containing functional groups with different oxidation states. The controlled oxidation of this compound is a valuable tool for synthesizing sulfoxides, sulfones, and sulfonic acids, which are important intermediates in organic synthesis.

The oxidation of thiols can be controlled to yield specific products by carefully selecting the oxidizing agent and reaction conditions.

Sulfoxides: Mild oxidizing agents are required for the selective oxidation of thiols to sulfoxides. A common method involves the use of one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) in the presence of a catalyst, or reagents such as sodium periodate (B1199274) (NaIO₄). For aromatic thiols, achieving high selectivity for the sulfoxide (B87167) can be challenging as over-oxidation to the sulfone is a common side reaction.

Sulfones: Stronger oxidizing agents or a stoichiometric excess of the oxidant will typically lead to the formation of the corresponding sulfone. Reagents like potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), or an excess of hydrogen peroxide can be used to oxidize this compound to 4-chloro-2,5-dimethylphenyl methyl sulfone.

Sulfonic Acids: Vigorous oxidation of this compound results in the formation of 4-chloro-2,5-dimethylbenzenesulfonic acid. This can be achieved using strong oxidizing agents such as nitric acid or by the chlorination of the thiol followed by hydrolysis. The synthesis of the corresponding sulfonyl chloride, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, is a key intermediate step in one of the synthetic routes to the sulfonic acid. nih.gov

Table 3: Common Oxidizing Agents for Thiol Oxidation

| Desired Product | Oxidizing Agent(s) | Typical Conditions |

| Disulfide | Air, I₂, DMSO | Room temperature |

| Sulfoxide | H₂O₂, NaIO₄, m-CPBA (1 eq.) | Controlled temperature, often with a catalyst |

| Sulfone | KMnO₄, m-CPBA (>2 eq.), H₂O₂ (excess) | Often requires heating |

| Sulfonic Acid | HNO₃, Cl₂/H₂O | Vigorous conditions |

The oxidation of thiols to higher oxidation states proceeds through a series of intermediates. nih.gov The initial step in the oxidation of a thiol is often the formation of a sulfenic acid (RSOH). This species is generally unstable and can undergo further oxidation or react with another thiol molecule to form a disulfide.

The oxidation to a sulfone proceeds via the sulfoxide intermediate. The mechanism of oxidation of the sulfide (formed in situ or from a disulfide) to the sulfoxide and then to the sulfone involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

The pathway to the sulfonic acid involves the sequential oxidation of the sulfur atom. Computational studies on the oxidation of thiols by hydrogen peroxide have shown that the reaction barriers for the successive oxidation steps (thiol to sulfenic acid, sulfenic acid to sulfinic acid, and sulfinic acid to sulfonic acid) are influenced by the reaction medium and the presence of catalysts. nih.gov

The electron-rich nature of the aromatic ring in this compound, due to the two methyl groups, is expected to influence the nucleophilicity of the sulfur atom and thus the rate of the oxidation reactions.

Metal Coordination and Organometallic Chemistry of this compound

The thiol group of this compound can be deprotonated to form the corresponding thiolate, which is an excellent ligand for a wide variety of metal ions. The resulting metal-sulfur bond is a key feature in the coordination and organometallic chemistry of this compound. The presence of the chloro and dimethyl substituents on the aromatic ring can influence the electronic properties and steric hindrance of the ligand, thereby affecting the structure and reactivity of the resulting metal complexes.

The thiolate ligand can coordinate to metal centers in various modes, including terminal, bridging, and in some cases, as part of a chelating ligand system if other donor atoms are present. The synthesis of metal complexes of this compound can typically be achieved by reacting the thiol with a metal salt in the presence of a base to deprotonate the thiol.

While specific studies on the coordination chemistry of this compound are not abundant, the behavior of similar substituted thiophenolates provides insight into its potential as a ligand. For instance, zinc(II) complexes with substituted thiophenolates have been shown to form coordination polymers with interesting structural motifs. nih.gov Gold(I) complexes with thiophenolate ligands are also well-known, some of which exhibit interesting photophysical properties.

The organometallic chemistry of this ligand could involve its reaction with organometallic precursors to form complexes with direct metal-carbon bonds, although the primary mode of interaction is expected to be through the sulfur atom. The electronic properties of the aryl group, modified by the chloro and dimethyl substituents, can be transmitted through the sulfur atom to the metal center, influencing the catalytic activity and reactivity of the resulting organometallic complexes.

Table 4: Potential Coordination Modes of 4-Chloro-2,5-dimethylbenzenethiolate

| Coordination Mode | Description | Potential Metal Ions |

| Terminal | The thiolate ligand binds to a single metal center. | Most transition metals (e.g., Zn(II), Cd(II), Hg(II), Cu(I), Ag(I), Au(I), Pt(II), Pd(II)) |

| Bridging (μ₂-S) | The sulfur atom bridges between two metal centers. | Common for many transition metals, leading to polynuclear complexes or coordination polymers. |

| Bridging (μ₃-S) | The sulfur atom bridges between three metal centers. | Less common, but possible in certain cluster compounds. |

The study of such metal complexes is relevant for various applications, including catalysis, materials science, and bioinorganic chemistry.

Formation of Thiolate Ligands with Transition Metals

A comprehensive search for published research on the direct reaction of this compound with transition metals to form discrete, characterizable thiolate complexes did not yield any specific examples. Typically, the synthesis of metal thiolates can be achieved through several routes, including:

Reaction with a metal salt: This often involves the deprotonation of the thiol by a weak base in the presence of a metal salt.

Oxidative addition: The S-H bond of the thiol can add across a low-valent metal center.

Ligand exchange reactions: A pre-existing ligand on a metal complex can be displaced by the thiolate.

While these are general pathways for the formation of metal thiolates, no literature could be found that applies these methods specifically to this compound. Consequently, there are no reported spectroscopic or structural data for any transition metal complexes of this particular ligand.

Role of Metal-Thiolate Complexes in Stoichiometric and Catalytic Reactions

Given the absence of well-defined metal complexes of 4-chloro-2,5-dimethylbenzenethiolate in the literature, there is a corresponding lack of information regarding their application in either stoichiometric or catalytic reactions. The study of metal-thiolate complexes is a rich field, with applications ranging from bioinorganic chemistry to materials science and catalysis. Thiolate ligands can influence the electronic and steric environment of a metal center, thereby tuning its reactivity.

For instance, in catalysis, metal-thiolate complexes have been explored for various transformations, including cross-coupling reactions, C-H activation, and polymerization. The specific electronic and steric properties of the 4-chloro-2,5-dimethylbenzenethiolate ligand could, in principle, offer unique reactivity, but this remains an unexplored area of research.

Applications of 4 Chloro 2,5 Dimethylbenzenethiol in Organic Synthesis and Materials Chemistry

4-Chloro-2,5-dimethylbenzenethiol as a Building Block in Heterocycle Synthesis

The presence of a nucleophilic thiol group and an aromatic scaffold makes this compound a suitable precursor for the construction of sulfur-containing heterocyclic compounds. These reactions typically involve the formation of new carbon-sulfur and carbon-nitrogen bonds, leading to stable ring systems that are prevalent in pharmaceuticals and functional materials.

While direct, one-step syntheses of thiophenes from this compound are not prominently documented, its structure lends itself to multi-step pathways for creating substituted thiophene (B33073) rings. One conceptual approach involves the conversion of the thiol to an α-mercapto ketone, which can then undergo a Gewald-type reaction with an activated nitrile to form a polysubstituted aminothiophene.

The synthesis of benzothiazoles often begins with 2-aminobenzenethiols. organic-chemistry.org Although this compound does not possess the required amino group, it can be functionalized to serve as a precursor. For instance, nitration of the aromatic ring followed by reduction would yield an aminothiophenol intermediate, which could then be cyclized. A common method for forming the benzothiazole (B30560) ring is the reaction of a 2-aminobenzenethiol with various reagents such as aldehydes, nitriles, or acyl chlorides under oxidative or copper-catalyzed conditions to yield 2-substituted benzothiazoles. organic-chemistry.orgnih.gov

Annulation and cyclocondensation reactions are key strategies for building heterocyclic rings onto an existing molecular framework. This compound can participate in such reactions to form fused ring systems. For example, condensation with β-diketones under Brønsted acid catalysis is a known metal-free method to produce 2-substituted benzothiazoles from 2-aminothiophenols. organic-chemistry.org By first converting this compound to its corresponding 2-amino derivative, it can be readily employed in these cyclocondensation pathways.

Utilization of this compound in Cross-Coupling Methodologies

Cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound possesses two distinct reactive sites amenable to these transformations: the thiol (S-H) group and the aryl chloride (C-Cl) bond.

The formation of aryl thioethers through C-S cross-coupling is a fundamental transformation where this compound can act as the sulfur nucleophile.

Ullmann-Type Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used to form C-S bonds by coupling a thiol with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction typically requires high temperatures and polar solvents. wikipedia.org The reaction involves the in-situ formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org Analogous compounds like 2,4-dimethylbenzenethiol (B47642) are used in the synthesis of pharmaceutically active molecules such as vortioxetine, reacting with activated aryl halides like 1-fluoro-2-nitrobenzene (B31998) in the presence of a base. google.com This demonstrates the utility of dimethyl-substituted thiophenols in C-S bond formation.

Buchwald-Hartwig C-S Coupling: A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig amination, which has been extended to C-S coupling. wikipedia.orgorganic-chemistry.org This reaction couples thiols with aryl halides or triflates using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org These reactions generally proceed under milder conditions and with greater functional group tolerance than the Ullmann condensation.

Table 1: Comparison of C-S Cross-Coupling Methodologies

| Feature | Ullmann-Type Condensation | Buchwald-Hartwig C-S Coupling |

|---|---|---|

| Catalyst | Copper (stoichiometric or catalytic) | Palladium (catalytic) |

| Ligands | Often none, or simple ligands like phenanthroline | Bulky, electron-rich phosphines (e.g., DPPF, BINAP) |

| Reaction Temp. | High (often >150°C) | Mild to moderate (Room temp. to ~110°C) |

| Substrate Scope | Often requires activated aryl halides | Broad scope, including unactivated halides |

| Reference | wikipedia.orgorganic-chemistry.org | wikipedia.orgorganic-chemistry.org |

The aryl chloride moiety of this compound allows for the formation of new carbon-carbon bonds, expanding the molecular complexity.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples aryl halides with organoboron reagents. libretexts.org While aryl chlorides are known to be less reactive than the corresponding bromides and iodides, significant advances in catalyst design have made their use routine. libretexts.orgrsc.org The use of bulky, electron-rich phosphine ligands on the palladium center is crucial for activating the C-Cl bond for oxidative addition, which is often the rate-determining step. libretexts.org The thiol group may require protection or could potentially coordinate to the palladium catalyst, influencing the reaction outcome.

Heck Reaction: The Heck reaction couples aryl halides with alkenes under palladium catalysis to form substituted alkenes. organic-chemistry.orgyoutube.com Similar to the Suzuki-Miyaura coupling, the reaction of aryl chlorides is more challenging but achievable with modern catalyst systems. organic-chemistry.orgthieme-connect.de The reaction typically yields the trans-alkene with high selectivity. organic-chemistry.org Intramolecular Heck reactions are particularly useful for constructing cyclic and polycyclic structures. youtube.com

Table 2: Overview of C-C Cross-Coupling Reactions for Aryl Chlorides

| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) | Highly versatile for biaryl synthesis; requires a base. libretexts.org |

| Heck | Alkenes | Pd(OAc)₂ with phosphine ligands or palladacycles | Forms C=C bonds; regioselectivity can be an issue with some substrates. organic-chemistry.orgthieme-connect.de |

Precursor in the Synthesis of Advanced Organic Materials

The functional groups on this compound make it an attractive monomer or precursor for the synthesis of advanced organic materials, such as functional polymers. The sulfur atom can enhance the material's refractive index or its affinity for metal surfaces, while the chloro- and methyl- groups can be used to fine-tune physical properties like solubility, morphology, and electronic energy levels.

A related compound, 2,5-dimethylbenzenethiol (B1294982), has been utilized in the synthesis of sulfur-functionalized poly(p-phenylenevinylene) (PPV) derivatives. sigmaaldrich.com In this approach, the thiol is used to introduce a thio-substituent onto the polymer backbone. By analogy, this compound could be employed to create novel PPV-type conjugated polymers. The presence of the chlorine atom would be expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, potentially altering its electron-transport properties and color.

Furthermore, polymers derived from this monomer could be subjected to further modification. For example, the aryl chloride could serve as a reactive handle for post-polymerization modification via nucleophilic aromatic substitution or further cross-coupling reactions, allowing for the introduction of other functional groups to create highly complex and tailored materials.

Role in Polymer Chemistry and Functional Oligomers with Tailored Properties

Currently, there is a notable lack of specific research or patents detailing the direct application of this compound in the synthesis of polymers or functional oligomers. However, the fundamental reactivity of the thiol group suggests its potential as a monomer or a chain transfer agent in certain polymerization processes. For instance, its analogue, 2,5-dimethylbenzenethiol, has been utilized in the synthesis of poly(2-dodecanoylsulfanyl-p-phenylenevinylene). sigmaaldrich.com This suggests a theoretical possibility for this compound to be incorporated into polymer backbones, potentially imparting properties such as thermal stability or altered solubility due to the chloro and methyl substituents.

Strategic Use of this compound in Complex Molecule Synthesis

The reactivity of the thiol and chloro functionalities on the benzene (B151609) ring allows for its strategic use in the construction of more intricate molecular architectures.

Functional Group Interconversions and Protecting Group Strategies

The thiol group of this compound can undergo various functional group interconversions. For instance, it can be oxidized to form the corresponding disulfide or sulfonic acid. While specific examples for this compound are not documented, these are common reactions for thiophenols.

The thiol group is also a candidate for use as a protecting group in multi-step organic syntheses. Protecting groups are temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. However, there are no specific documented instances of this compound being used as a protecting group in the synthesis of complex molecules.

Role in Total Synthesis Schemes for Bioactive Molecules

While the direct use of this compound in the total synthesis of natural products is not widely reported, its structural motif is present in certain bioactive molecules. For example, derivatives of this compound have been investigated for their potential biological activity. This suggests that this compound can serve as a valuable starting material or intermediate for the synthesis of new chemical entities with potential therapeutic applications. The development of synthetic routes to such bioactive molecules would represent a significant application of this particular benzenethiol (B1682325) derivative.

Theoretical and Computational Investigations of 4 Chloro 2,5 Dimethylbenzenethiol

Quantum Chemical Calculations on the Electronic Structure of 4-Chloro-2,5-dimethylbenzenethiol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like this compound. researchgate.netnih.gov These methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, reflecting the electron-donating nature of the thiol group and the π-system of the benzene (B151609) ring. The LUMO, conversely, would likely be distributed over the aromatic ring and influenced by the electron-withdrawing chloro substituent. Based on studies of similar chlorothiophenols, the HOMO-LUMO gap can be estimated. newcastle.edu.au

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on typical ranges observed for substituted benzenethiols in computational studies. Actual values would require specific DFT calculations.

Charge Distribution, Electrostatic Potential Maps, and Dipole Moments

The distribution of electron density within this compound is non-uniform due to the presence of electronegative (chlorine, sulfur) and electropositive (hydrogen, methyl carbons) groups. This uneven distribution can be visualized through electrostatic potential maps (MEP), where regions of negative potential (red) indicate electron-rich areas and positive potential (blue) signify electron-poor areas.

The MEP of this compound would likely show a negative potential around the sulfur and chlorine atoms, making them susceptible to electrophilic attack. The hydrogen of the thiol group would exhibit a positive potential, rendering it acidic and prone to abstraction by a base. newcastle.edu.au

Table 2: Estimated Partial Atomic Charges for Key Atoms in this compound

| Atom | Estimated Partial Charge (a.u.) |

| S | -0.15 |

| Cl | -0.20 |

| C (attached to S) | +0.10 |

| C (attached to Cl) | +0.05 |

| H (of SH) | +0.12 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution. Precise values are obtained from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamics of this compound are critical to its interactions with other molecules. Conformational analysis and molecular dynamics simulations provide a window into these aspects.

Rotational Barriers and Energetic Landscapes

The primary conformational flexibility in this compound arises from the rotation of the thiol group around the C-S bond. This rotation is not entirely free and is subject to an energy barrier due to steric interactions between the thiol hydrogen and the adjacent methyl group.

Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy of the transition state for rotation. The most stable conformation is likely to be one where the S-H bond is oriented away from the bulky methyl group.

Table 3: Illustrative Rotational Energy Barriers for the Thiol Group

| Conformation | Dihedral Angle (C-C-S-H) | Relative Energy (kcal/mol) |

| Staggered (Stable) | ~90° | 0.0 |

| Eclipsed (Transition State) | 0° | ~2.5 |

Note: The energy values are illustrative, based on typical rotational barriers for similar compounds.

Solvation Effects and Intermolecular Interactions

In a solution, the conformation and properties of this compound are influenced by the surrounding solvent molecules. Molecular dynamics simulations can model the behavior of the molecule in a solvent box, providing insights into solvation effects and intermolecular interactions.

The thiol group can act as both a hydrogen bond donor (the H of the SH group) and a weak hydrogen bond acceptor (the lone pairs on the sulfur atom). The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The chloro and methyl groups will primarily engage in van der Waals interactions. Studies on related chlorothiophenols have shown that the extent of solvation can impact the molecule's pKa and reactivity. newcastle.edu.au

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational chemistry offers powerful tools to predict the reactivity of this compound and to explore potential reaction pathways. By analyzing the electronic structure and energetic landscapes, it is possible to identify the most likely sites for chemical attack and the mechanisms of various reactions.

The thiol group is a key reactive site. The sulfur atom, being a soft nucleophile, can react with various electrophiles. The thiol hydrogen is acidic and can be deprotonated to form a thiophenolate anion, which is an even stronger nucleophile. newcastle.edu.au

Computational studies on the reactions of chlorothiophenols with radicals like O(3P) have shown that the position of the chlorine atom can influence the reaction rates and mechanisms. researchgate.netnih.govrsc.org For this compound, the presence of the methyl groups will also sterically and electronically influence the accessibility and reactivity of different sites on the aromatic ring. For instance, electrophilic aromatic substitution reactions would be directed by the combined activating effect of the methyl and thiol groups and the deactivating but ortho-, para-directing effect of the chloro group.

Transition State Characterization and Reaction Coordinate Analysis

A critical aspect of understanding the chemical reactivity of this compound would involve the characterization of transition states and the analysis of reaction coordinates for its potential reactions. This type of investigation is fundamental to predicting reaction pathways and understanding the mechanisms of formation or degradation.

Theoretical chemists would typically employ computational methods to map the potential energy surface of a reaction involving this compound. A transition state is a first-order saddle point on this surface, representing the highest energy barrier along the reaction pathway. Identifying this state is crucial for understanding the feasibility and rate of a chemical process.

The analysis of the reaction coordinate, which is the intrinsic path connecting reactants to products through the transition state, would provide a detailed picture of the geometric and energetic changes throughout the reaction. This analysis would reveal the concerted or stepwise nature of bond-breaking and bond-forming events. For a molecule like this compound, this could involve reactions at the thiol group, such as oxidation or nucleophilic substitution, or reactions involving the aromatic ring.

Kinetic and Thermodynamic Parameters for Elementary Steps

Following the identification of transition states, computational chemistry methods can be used to determine the kinetic and thermodynamic parameters for the elementary steps of reactions involving this compound.

Kinetic parameters , most notably the activation energy (Ea), would be derived from the energy difference between the reactants and the transition state. The activation energy is a key determinant of the reaction rate. By applying transition state theory, pre-exponential factors and rate constants could also be estimated, providing a comprehensive kinetic profile of the reaction.

A hypothetical data table for a reaction of this compound might look like this:

| Elementary Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Ea (kcal/mol) |

| Reactant -> Intermediate 1 | ||||

| Intermediate 1 -> Transition State 1 | ||||

| Transition State 1 -> Product | ||||

| Overall Reaction |

Note: The values in this table are placeholders and would need to be calculated using appropriate computational methods.

Computational Validation of Spectroscopic Methodologies Using this compound as a Model System

While no studies have been found that use this compound as a model system for validating spectroscopic methodologies, this section outlines how such a study would be structured.

Ab Initio and Density Functional Theory (DFT) Approaches for Predicting Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, these approaches could be used to predict various spectroscopic signatures.

Infrared (IR) Spectroscopy: DFT and ab initio calculations can predict the vibrational frequencies and intensities of the molecule. This would help in assigning the peaks in an experimental IR spectrum to specific molecular vibrations, such as the S-H stretch, C-S stretch, and various aromatic C-H and C-C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are highly sensitive to the electronic environment of the nuclei and would be instrumental in assigning the signals in an experimental NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This would provide insight into the electronic structure and chromophores within this compound.

A comparison of computationally predicted spectroscopic data with experimental data would serve to validate the computational methodology.

A hypothetical data table for predicted vs. experimental vibrational frequencies might be as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(S-H) | Thiol S-H stretch | ||

| ν(C-S) | Aryl C-S stretch | ||

| γ(C-H) | Aromatic C-H out-of-plane bend | ||

| ν(C-Cl) | Aryl C-Cl stretch |

Note: The values in this table are placeholders.

Development and Refinement of Computational Models for Organosulfur Compounds

The development of accurate computational models for organosulfur compounds is an ongoing area of research. Using a specific molecule like this compound as part of a larger dataset of organosulfur compounds could help in the development and refinement of these models.

This would involve:

Benchmarking: Comparing the results of various DFT functionals and basis sets against high-level ab initio calculations or experimental data for a range of properties (e.g., geometries, reaction energies, spectroscopic data).

Parameterization: For semi-empirical methods or molecular mechanics force fields, data from high-level calculations on molecules like this compound could be used to develop or refine the parameters for sulfur and related atoms.

The goal of such work would be to develop computational models that are both accurate and computationally efficient for a wide range of organosulfur compounds, enabling more reliable predictions of their properties and reactivity.

Derivatization and Functionalization Strategies of 4 Chloro 2,5 Dimethylbenzenethiol for Enhanced Chemical Utility

Selective Functionalization of the Thiol Group

The sulfur atom of the thiol group is a soft nucleophile and is readily oxidized, making it a primary site for a range of selective functionalization reactions.

Thiol-Ene and Thiol-Yne Click Reactions for Bioconjugation and Materials Science

The thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that form robust thioether linkages. These reactions proceed via a radical-mediated anti-Markovnikov addition or a nucleophile-catalyzed Michael addition. nih.govchemrevlett.com For 4-chloro-2,5-dimethylbenzenethiol, the reaction involves the addition of the thiyl radical across an alkene (ene) or alkyne (yne) double or triple bond, respectively. youtube.comnih.gov

These reactions are highly efficient and stereoselective, making them ideal for applications in materials science for the synthesis of polymers and dendrimers, as well as in bioconjugation. chemrevlett.comyoutube.com The reaction can be initiated by UV irradiation or a radical initiator. youtube.com In the case of the thiol-yne reaction, each alkyne group can react sequentially with two thiol molecules, leading to more highly cross-linked or hyperbranched polymeric structures compared to thiol-ene reactions. acs.org Substituted aryl thiols are known to participate effectively in these transformations. acs.orgacs.org The functionalization of phenol (B47542) derivatives through thiol-ene reactions further underscores the broad applicability of this method. acs.org

Table 1: Examples of Thiol-Ene and Thiol-Yne Reaction Parameters

| Reactant Type | Co-reactant | Initiator/Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| Aryl Thiol | Terminal Alkene | AIBN or UV light | Ambient Temperature | Anti-Markovnikov Thioether |

| Aryl Thiol | Norbornene | Photoinitiator | UV (365 nm) | Cross-linked Polymer Network |

| Aryl Thiol | Terminal Alkyne | Radical Initiator | Mild Heat | Vinyl Sulfide (B99878) |

| Aryl Thiol | Activated Alkyne | Base (e.g., Et₃N) | Room Temperature | Michael Adduct |

This table presents generalized conditions for thiol-ene and thiol-yne reactions based on literature precedents. Specific conditions for this compound may require optimization.

Preparation of Sulfenamides, Sulfenates, and Related Species

Sulfenamides , which contain an S-N bond, are valuable intermediates in organic synthesis and have applications in the rubber industry and as prodrugs. rsc.org A common method for their synthesis involves the oxidative coupling of thiols with amines. windows.netpolyu.edu.hk This can be achieved using catalysts like copper salts in the presence of an oxidant. windows.net For this compound, this would involve reaction with a primary or secondary amine. Another robust method proceeds via the reaction of an amide with an N-thiosuccinimide, which can be prepared from the corresponding thiol. rsc.org

Sulfenates (RS-O-R') and the parent sulfenic acids (RS-OH) are transient but important intermediates in sulfur chemistry. Sulfenic acids are the initial products of the mild oxidation of thiols. nih.govnih.gov Due to their transient nature, they are often trapped in situ. The oxidation of thiolates with specialized oxidizing agents like N-sulfonyloxaziridines can generate sulfenate anions, which can then be trapped with electrophiles, such as alkyl halides, to yield sulfoxides in a one-pot synthesis. The direct synthesis of sulfenate esters can be challenging, but methods involving the oxidation of thioesters or the reaction of sulfenyl chlorides with alcohols are employed.

Manipulation of the Aryl Halide Functionality

The chlorine atom on the aromatic ring offers a handle for C-C and C-heteroatom bond formation, primarily through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the aryl halide with a nucleophile. This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The viability of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate.

In the case of this compound, the ring is substituted with two weakly electron-donating methyl groups and a thiol group, which is not a strong activating group for SNAr. Consequently, the aromatic ring is not considered "activated" towards nucleophilic attack, and forcing conditions, such as high temperatures and very strong nucleophiles, would be required to achieve substitution of the chlorine atom.

Directed Ortho-Metalation and Further Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The process involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent.

The thiol group (or the thiolate formed in situ) can act as a DMG, although it is considered to be of weak to moderate strength. For this compound, deprotonation would be expected to occur at the C6 position, which is ortho to the thiol group and meta to the chlorine atom. The regioselectivity is guided by the ability of the heteroatom of the DMG to coordinate the lithium base. While the chloro and methyl groups also exert some electronic influence, the coordinating ability of the sulfur atom is the dominant factor in directing the lithiation.

Table 2: Potential Electrophiles for Trapping Ortho-Lithiated this compound

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Alkyl Halide | Methyl iodide (CH₃I) | -CH₃ |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ |

| Carbon Dioxide | CO₂ (gas) | -COOH |

| Disulfide | Diphenyl disulfide ((PhS)₂) | -SPh |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | -Si(CH₃)₃ |

| Boronic Ester | Trimethyl borate (B1201080) (B(OMe)₃) | -B(OH)₂ (after hydrolysis) |

This table provides examples of common electrophiles used in DoM reactions and the functional groups they introduce.

Strategies for Modifying the Methyl Substituents of this compound

The two methyl groups on the aromatic ring are potential sites for functionalization, typically through reactions that proceed via benzylic radical or cationic intermediates. A key consideration for these transformations is the potential for side reactions involving the sensitive thiol group. Therefore, protection of the thiol (e.g., as a thioether or thioester) may be a necessary prerequisite for many of these strategies.

Benzylic Bromination: A common method for functionalizing benzylic positions is radical bromination using N-bromosuccinimide (NBS), often with a radical initiator like AIBN or light. This reaction takes advantage of the relative weakness of the benzylic C-H bond due to the resonance stabilization of the resulting benzylic radical. Lewis acids such as ZrCl₄ can also catalyze benzylic bromination under mild conditions. In this compound, this would lead to the formation of the corresponding benzyl (B1604629) bromide derivative(s), which are versatile intermediates for further nucleophilic substitution reactions.